
5-bromo-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .
Synthesis Analysis
For the first time, alkynyl heterocycles are shown to be effective dipolarophiles for pyridine N -imine, and analogous compounds can be accessed directly in modest yields through the reaction of 6- (alkyn-1-yl)pyridazin-3-one derivatives .Molecular Structure Analysis
The empirical formula of this compound is C8H11BrN4 and it has a molecular weight of 243.10 .Physical and Chemical Properties Analysis
The empirical formula of this compound is C8H11BrN4 and it has a molecular weight of 243.10 .Applications De Recherche Scientifique
Applications in Antiprotozoal and Antiviral Research
Compounds with structures analogous to "5-bromo-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide" have been explored for their antiprotozoal and antiviral activities. For instance, novel dicationic imidazo[1,2-a]pyridines and related structures have shown strong DNA affinities and in vitro activity against protozoa and the malaria parasite P. falciparum (Ismail et al., 2004). Furthermore, derivatives of the furanone and pyrazole families have demonstrated promising anti-avian influenza virus (H5N1) activity, indicating the potential for these compounds to contribute to antiviral research (Flefel et al., 2012) source.
Role in Neuroinflammation Imaging
The chemical framework related to "this compound" has been utilized in the development of PET imaging agents targeting the CSF1R on microglia, offering a noninvasive tool for studying neuroinflammation in vivo. This application is critical in understanding the microglial contribution to neuropsychiatric disorders, including Alzheimer's and Parkinson's disease (Horti et al., 2019) source.
Potential in Analgesic and Antiparkinsonian Activities
The structural analogs of "this compound" have been synthesized and evaluated for their analgesic and antiparkinsonian activities. These compounds have shown promising results comparable to standard drugs, indicating potential therapeutic applications in pain management and Parkinson's disease treatment (Amr et al., 2008) source.
Antimicrobial and Fungicidal Properties
Research on derivatives of the furan-2-carboxamide structure has also explored their antimicrobial activities. Compounds synthesized from related chemical structures have been evaluated for their inhibitory effects on various microbial strains, showing diverse antimicrobial properties (Gad-Elkareem et al., 2011) source.
Propriétés
IUPAC Name |
5-bromo-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O2/c21-18-9-8-17(27-18)20(26)22-15-6-4-5-14(13-15)16-7-10-19(24-23-16)25-11-2-1-3-12-25/h4-10,13H,1-3,11-12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVYTNJABKACON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


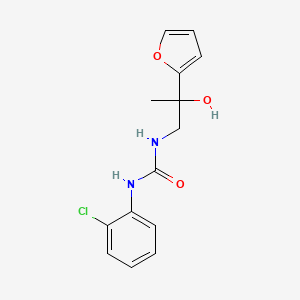
![([(4-Nitrophenyl)sulfonyl]amino)acetic acid](/img/structure/B2534835.png)
![1-[4-(Hydroxymethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one](/img/structure/B2534838.png)
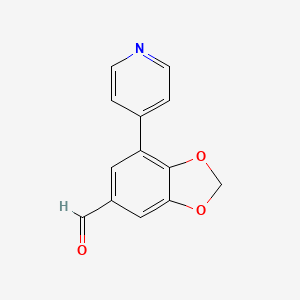
![3-chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2534841.png)
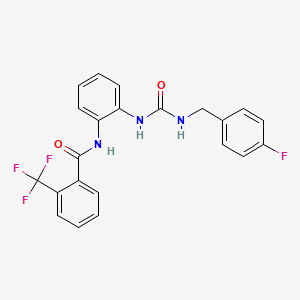
![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2534846.png)
![1-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2534847.png)
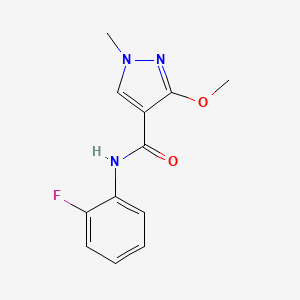
![N-([2,4'-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2534850.png)
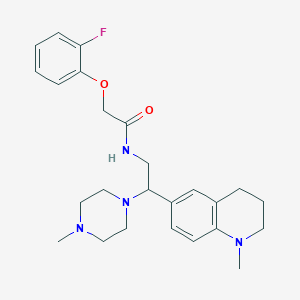
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2534853.png)
